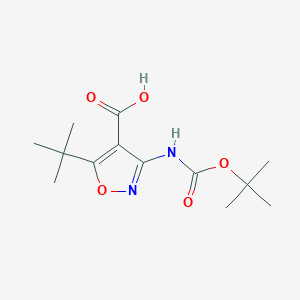

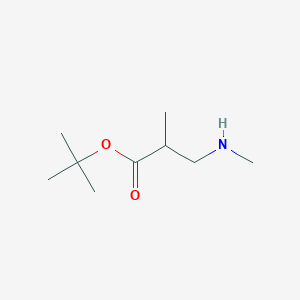

Tert-butyl 2-methyl-3-(methylamino)propanoate

Overview

Description

Synthesis Analysis

The synthesis of Tert-butyl 2-methyl-3-(methylamino)propanoate involves the reaction of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester with sodium borohydride in a solution of methanol and water. The reaction is carried out at room temperature for 3 hours.Molecular Structure Analysis

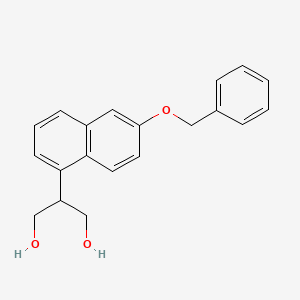

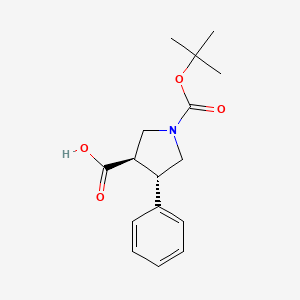

The InChI code for Tert-butyl 2-methyl-3-(methylamino)propanoate is 1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Tert-butyl 2-methyl-3-(methylamino)propanoate has a molecular weight of 159.23 . It is a liquid at room temperature .Scientific Research Applications

Organometallic Compounds in Medicinal Chemistry

Tert-butyl 2-methyl-3-(methylamino)propanoate is involved in the synthesis of complex structures containing organometallic moieties. These structures are significant as isosteric substitutes for organic drug candidates. The synthesis of planar chiral carboxylic acid derivatives containing this compound has been explored, highlighting its role in creating bioorganometallics based on antibiotic structures (Patra, Merz, & Metzler‐Nolte, 2012).

Synthesis of Fluorinated Pyrazoles

This compound is used in the acylation process with fluorinated acetic acid anhydrides, leading to the formation of isomeric pyrazoles. These pyrazoles have been synthesized on a multigram scale, demonstrating the compound's utility in large-scale chemical synthesis (Iminov et al., 2015).

Study of Liquid Mixtures

In a study investigating aqueous solutions of tert-butyl alcohol, tert-butyl 2-methyl-3-(methylamino)propanoate's role in forming clathrate-like hydrates was examined. This research utilized methods like sound velocity and positron annihilation, offering insights into the structural changes in liquid mixtures (Baranowski, Jerie, & Gliński, 1997).

Antioxidant Application in Synthetic Ester Oil

This compound, when loaded by mesoporous silica nanoparticles, has been used as an antioxidant for synthetic ester lubricant oil. It demonstrates significant potential in slowing down the oxidation process of base oils, underlining its applicability in industrial oil preservation (Huang et al., 2018).

Reactions for Preparing Oxazines and Oxazolidines

The reactions of certain derivatives of tert-butyl 2-methyl-3-(methylamino)propanoate with other chemicals have been studied for the preparation of oxazines and oxazolidines. This research highlights the compound's role in synthesizing potentially useful chemical structures under controlled conditions (Hamdach et al., 2004).

Peptide Conformation Studies

In a study examining the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a derivative of tert-butyl 2-methyl-3-(methylamino)propanoate, the focus was on understanding peptide conformation and the stabilizing function of weak intermolecular bonding. This research is crucial for comprehending how certain structural modifications can influence peptide behavior (Kozioł et al., 2001).

Synthesis of Neuroexcitant Analogs

This compound has been used in the synthesis of enantiomers of a neuroexcitant, showing its utility in creating analogs of neuroactive compounds. Such research could have implications for developing new pharmaceuticals (Pajouhesh et al., 2000).

Safety And Hazards

properties

IUPAC Name |

tert-butyl 2-methyl-3-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(6-10-5)8(11)12-9(2,3)4/h7,10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKRWGQETPKBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-methyl-3-(methylamino)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)